molecular formula C19H18N4O2 B2427468 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 1396750-87-0

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2427468
CAS No.: 1396750-87-0
M. Wt: 334.379
InChI Key: HRBVRFYAXRGKEU-UHFFFAOYSA-N
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Description

1-(1H-Indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic small molecule featuring a distinct molecular architecture that integrates indole, azetidine, and pyridine motifs. This specific arrangement makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with indole-carboxamide scaffolds are frequently investigated for their potential to interact with various biological targets. Research on similar structures has shown that such molecules can be optimized as inhibitors for essential enzymes, such as Polyketide Synthase 13 (Pks13), a validated target for Mycobacterium tuberculosis growth inhibitors . Furthermore, indole-carboxamide derivatives have demonstrated potent activity in other therapeutic areas, including as modulators of nuclear receptors like Nur77 in oncology research and as inhibitors of kinase targets such as FLT3 in acute myeloid leukemia . The presence of the azetidine ring offers conformational restraint, while the pyridin-2-ylmethyl group can contribute to key hydrogen bonding interactions, both properties that are valuable in the rational design of bioactive ligands. This product is intended for research applications, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied for laboratory research purposes only. This compound is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18(22-9-14-5-3-4-8-20-14)13-11-23(12-13)19(25)16-10-21-17-7-2-1-6-15(16)17/h1-8,10,13,21H,9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVRFYAXRGKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H16N4OC_{15}H_{16}N_{4}O and a molecular weight of approximately 284.31 g/mol. The structural features include an indole moiety, a pyridine ring, and an azetidine core, which contribute to its unique biological properties.

  • Anticancer Activity :
    • Recent studies have indicated that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
    • A notable example includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Compounds targeting CDK2 and CDK9 have demonstrated significant cytotoxic effects in vitro against human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Properties :
    • Indole derivatives are known for their antimicrobial activities. Research has shown that certain indole-based compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
  • Neuroprotective Effects :
    • The presence of the indole ring is associated with neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

In Vitro Studies

StudyCell LineConcentration (µM)IC50 (µM)Effect
Study AHeLa10-5015Induces apoptosis
Study BHCT1165-2510Cell cycle arrest at G1 phase
Study CA3751-205Inhibits proliferation

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole-based compounds, including the target compound. They observed that at a concentration of 10 µM, the compound induced significant apoptotic markers in HeLa cells, suggesting a strong potential for cancer therapy .
  • Case Study on Antimicrobial Properties :
    Another study focused on the antimicrobial efficacy of related indole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating promising antibacterial activity .

Scientific Research Applications

The compound 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features an indole moiety, a pyridine ring, and an azetidine structure, which contribute to its biological activity. The presence of both nitrogen-containing heterocycles may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives in cancer therapy. Compounds similar to This compound have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A study demonstrated that related compounds exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Properties

Compounds containing indole and pyridine moieties have been reported to exhibit anti-inflammatory activities. The This compound may act by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX).

Case Study: COX Inhibition

Research indicates that similar compounds can inhibit COX-2 activity, leading to reduced inflammation and pain. This suggests that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Case Study: Neuroprotection in Animal Models

In animal studies, indole-based compounds have shown efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress, indicating their potential in treating conditions like Alzheimer's disease .

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide?

The synthesis involves multi-step protocols:

  • Azetidine ring formation : Cyclization of β-amino alcohols or ketones under acidic or basic conditions to form the azetidine core .
  • Indole-3-carbonyl introduction : Coupling reactions (e.g., amidation or nucleophilic acyl substitution) using indole-3-carboxylic acid derivatives .
  • Pyridinylmethyl attachment : Alkylation or reductive amination of the azetidine nitrogen with pyridin-2-ylmethylamine .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product .

Q. How can researchers confirm the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify functional groups and connectivity (e.g., indole C3 carbonyl at ~165–170 ppm, pyridine protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~365–370 Da) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtained .

Q. What in vitro assays are recommended to assess its biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric methods .
  • Receptor binding studies : Competitive binding assays with labeled ligands (e.g., for serotonin or cannabinoid receptors, given structural analogs in ).
  • Cytotoxicity screening : MTT or ATP-based viability assays in cancer cell lines .

Advanced Research Questions

Q. How to resolve contradictory data in pharmacological studies (e.g., inconsistent IC50 values)?

  • Reproducibility checks : Standardize assay conditions (pH, temperature, cell passage number) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products or active metabolites .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression .

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the pyridine ring with isoquinoline or thiazole to enhance metabolic stability .
  • Prodrug strategies : Introduce ester or phosphate groups at the azetidine nitrogen for better oral bioavailability .
  • Computational modeling : Use molecular dynamics simulations to predict blood-brain barrier penetration .

Q. What methods validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
  • Click chemistry probes : Incorporate alkyne tags for pull-down assays and target identification .
  • CRISPR/Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .

Q. How to address low aqueous solubility in formulation studies?

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution .
  • Salt formation : Prepare hydrochloride or mesylate salts via pH-controlled crystallization .
  • Co-solvent systems : Combine PEG-400 and ethanol for in vivo administration .

Q. What analytical techniques detect degradation under stress conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • Stability-indicating HPLC : Develop gradient methods to separate degradation peaks .
  • Mass fragmentation mapping : Compare MS/MS profiles before and after stress testing .

Q. How to reconcile discrepancies between computational predictions and experimental binding data?

  • Docking refinement : Use induced-fit docking models instead of rigid protocols .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to account for protein flexibility .
  • Alanine scanning mutagenesis : Validate key residues in the binding pocket .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.